molecular formula C20H21N5O3 B7054227 N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide

N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide

Cat. No.: B7054227
M. Wt: 379.4 g/mol
InChI Key: FOLACKZRRUGISV-UHFFFAOYSA-N
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Description

N'-[2-(2,3-Dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide is a synthetic compound with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound's complex structure, featuring multiple functional groups, suggests it could participate in a range of chemical reactions, making it valuable for research and potential practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide typically involves multi-step processes, including the formation of intermediate compounds.

  • One common route might start with the preparation of 2-(2,3-dimethylphenoxy)pyridine by reacting 2,3-dimethylphenol with 3-chloropyridine under appropriate conditions.

  • The second part involves the synthesis of N-[(2-methylpyrazol-3-yl)methyl]oxamide, achieved by reacting 2-methylpyrazole with an oxalyl chloride derivative.

  • The final step involves coupling these intermediates under controlled conditions, possibly using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: While industrial production methods for this specific compound aren't widely documented, they would likely involve optimization of the laboratory-scale synthesis processes. This might include scaling up the reactions, refining purification techniques, and ensuring the stability of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The phenoxy and pyrazole groups within the compound can undergo oxidation or reduction, depending on the reagents and conditions.

  • Substitution Reactions: The pyridine and phenoxy groups can participate in various electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution Reagents: Sodium hydride (NaH), bromine (Br2), nitric acid (HNO3)

Major Products: The products from these reactions can vary widely, including oxidized derivatives, reduced products, or substituted compounds with different functional groups replacing parts of the original structure.

Scientific Research Applications

In Chemistry:

  • As a ligand in coordination chemistry for creating complex metal compounds.

  • In organic synthesis as an intermediate for preparing more complex molecules.

In Biology:

  • Potential for drug development due to its complex structure and functional groups that can interact with various biological targets.

  • Research on interactions with enzymes and receptors.

In Medicine:

  • Possible use in medicinal chemistry to explore new therapeutic agents.

  • Investigating its potential as an antimicrobial or anticancer agent.

In Industry:

  • As a precursor for manufacturing advanced materials or chemicals.

  • Potential use in developing new catalysts or polymers.

Mechanism of Action

The compound's mechanism of action would depend on its specific application. In medicinal chemistry, it might involve binding to certain molecular targets like enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways would be identified through detailed research studies.

Comparison with Similar Compounds

  • N'-[2-(phenoxy)pyridin-3-yl]-N-[(2-pyrazol-3-yl)methyl]oxamide

  • N'-[2-(2,3-dichlorophenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide

  • N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[ethyl]oxamide

These compounds share similar core structures but differ in the substituents attached to the phenoxy, pyridine, and pyrazole rings, which can result in varied chemical and biological properties.

This comprehensive overview should give you a solid understanding of N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide, from its synthesis and reactions to its diverse scientific applications and unique characteristics. Happy reading!

Properties

IUPAC Name

N'-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-13-6-4-8-17(14(13)2)28-20-16(7-5-10-21-20)24-19(27)18(26)22-12-15-9-11-23-25(15)3/h4-11H,12H2,1-3H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLACKZRRUGISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=CC=N2)NC(=O)C(=O)NCC3=CC=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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